molecular formula C9H11ClO B3024611 1-Chloro-3-(ethoxymethyl)benzene CAS No. 68578-50-7

1-Chloro-3-(ethoxymethyl)benzene

Cat. No. B3024611
CAS RN: 68578-50-7
M. Wt: 170.63 g/mol
InChI Key: VGIVTNAZPRDSGW-UHFFFAOYSA-N
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Description

1-Chloro-3-(ethoxymethyl)benzene is a chemical compound with the molecular formula C9H11ClO . It is also known by other names such as 1-Chlor-4-(ethoxymethyl)benzol, 1-Chloro-4-(éthoxyméthyl)benzène, and Benzene, 1-chloro-4-(ethoxymethyl)- .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the Friedel-Crafts alkylation reaction . This reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ . Aluminum chloride catalyzes the reaction by helping the alkyl halide to generate a carbocation .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a chlorine atom and an ethoxymethyl group attached to it . The exact structure can be viewed using Java or Javascript .

Scientific Research Applications

1-Chloro-3-(ethoxymethyl)benzene has a wide variety of applications in scientific research. It is used as a reagent in the synthesis of other compounds, as a catalyst, and as a ligand in coordination chemistry. It is also used as a starting material for the synthesis of pharmaceuticals and other organic compounds. Additionally, it has been used as a building block for the synthesis of new materials, such as polymers and dendrimers.

Mechanism of Action

Target of Action

The primary target of 1-Chloro-3-(ethoxymethyl)benzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound is involved in the electrophilic aromatic substitution reactions of benzene . This reaction pathway maintains the aromaticity of the benzene ring . The exact downstream effects of this pathway depend on the specific electrophile involved in the reaction .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This can lead to a variety of molecular and cellular effects, depending on the specific electrophile involved in the reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of different electrophiles can lead to the formation of different substituted benzene rings . Additionally, factors such as temperature and pH could potentially influence the rate of the electrophilic aromatic substitution reactions .

Advantages and Limitations for Lab Experiments

1-Chloro-3-(ethoxymethyl)benzene has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, and it is a relatively stable compound. Additionally, it is relatively non-toxic and it has a wide variety of uses in scientific research. However, it is important to note that it is a relatively volatile compound, and it can be difficult to handle in the laboratory. Additionally, it is important to take safety precautions when handling this compound, as it can be hazardous.

Future Directions

1-Chloro-3-(ethoxymethyl)benzene has a wide variety of potential applications in scientific research, and there are many potential future directions for its use. For example, it could be used as a starting material in the synthesis of new materials, such as polymers and dendrimers. Additionally, it could be used as a catalyst in organic synthesis, and it could be used as a ligand in coordination chemistry. Additionally, further research is needed to better understand its biochemical and physiological effects, and it could be used as a starting material for the synthesis of pharmaceuticals and other organic compounds.

Safety and Hazards

The safety data sheet for similar compounds like benzene indicates that they are highly flammable liquids and vapors . They may be fatal if swallowed and enters airways . They can cause skin irritation, serious eye irritation, genetic defects, and cancer . They can also cause damage to organs through prolonged or repeated exposure .

Biochemical Analysis

Biochemical Properties

1-Chloro-3-(ethoxymethyl)benzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, as well as toxic or adverse effects at high doses. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in preclinical research .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical factors for its biological activity and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its localization is essential for elucidating its activity and function within cells.

properties

IUPAC Name

1-chloro-3-(ethoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIVTNAZPRDSGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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